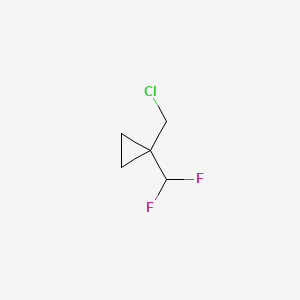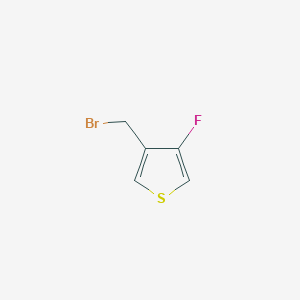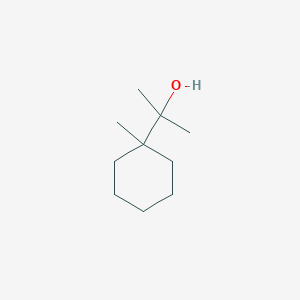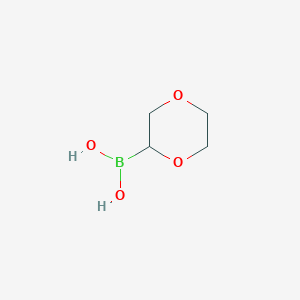
(1,4-Dioxan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dioxan-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1,4-dioxane ring. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-yl)boronic acid typically involves the hydroboration of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with borane (BH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of the boronic acid group on the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1,4-Dioxan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd) and base (e.g., K2CO3) in the presence of a halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Coupled organic products with new carbon-carbon bonds.
Applications De Recherche Scientifique
(1,4-Dioxan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1,4-Dioxan-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in various coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols and other nucleophiles .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (1,4-Dioxan-2-yl)boronic acid is unique due to its dioxane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where spatial orientation and electronic effects are critical. In contrast, phenylboronic acid and methylboronic acid lack the dioxane ring, resulting in different reactivity and applications .
Propriétés
Formule moléculaire |
C4H9BO4 |
|---|---|
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
1,4-dioxan-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO4/c6-5(7)4-3-8-1-2-9-4/h4,6-7H,1-3H2 |
Clé InChI |
NVPVSMRXAWQFIK-UHFFFAOYSA-N |
SMILES canonique |
B(C1COCCO1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


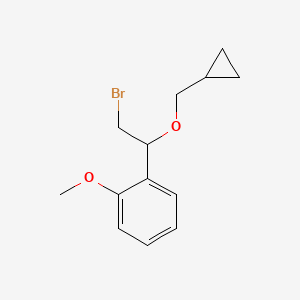
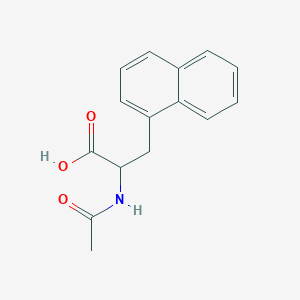
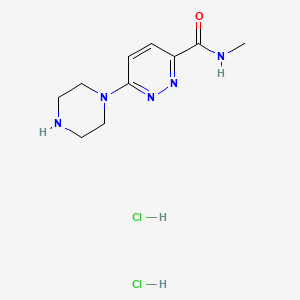
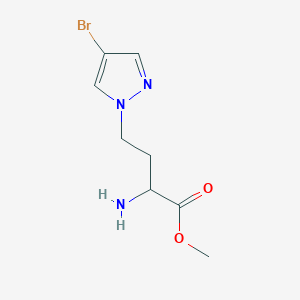
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)


![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
